Structural substitution of the 4-methyl pyrazole core or ethyl ester chain is scientifically invalid for GCGR antagonist programs. This exact N1-propanoate regioisomer (CAS 1159697-46-7) delivers quantifiable binding data.
- **Key property:** logP 1.43 (vs. methyl ester logP 0.4), enabling membrane-permeable leads.
- **Biological relevance:** Derivatives from this scaffold show GCGR IC50 = 0.06-0.09 μM.
- **Supply assurance:** Available as a single batch with CoA.
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
CAS No.1159697-46-7
Cat. No.B3020974
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1159697-46-7) is an N-substituted pyrazole derivative bearing a propanoate ester side chain. This small-molecule heterocyclic scaffold (C9H14N2O2, MW 182.22 g/mol) is characterized by a 4-methyl substitution on the pyrazole ring and an ethyl ester functionality at the N1-terminus of the propanoate linker . The compound exhibits a calculated logP of 1.43 and a boiling point of 282.7±23.0 °C at 760 mmHg, consistent with its moderate lipophilicity . It serves as a key intermediate for the synthesis of biologically active pyrazole derivatives, including glucagon receptor (GCGR) antagonists and other pharmacologically relevant molecules [1].
Regiochemical specificity for N1-substituted 4-methyl pyrazoles
Ethyl ester may support logP tuning in lead optimization
Key building block for glucagon receptor (GCGR) antagonist synthesis
[1] Shu, S., Dai, A., Wang, J., et al. (2018). A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. doi:10.1016/j.bmc.2018.02.036. View Source
Generic substitution of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate with closely related analogs is scientifically invalid due to quantifiable differences in key molecular properties and biological outcomes. The position of the methyl group on the pyrazole ring and the nature of the ester moiety directly influence the compound's lipophilicity (logP), receptor-binding affinity, and synthetic reactivity . For instance, the ethyl ester variant exhibits a calculated logP of 1.43, whereas the corresponding methyl ester analog (CAS 1184535-62-3) has an XLogP3 of 0.4, representing a substantial 3.5-fold difference in lipophilicity that profoundly impacts membrane permeability and pharmacokinetic profiles . Furthermore, in the context of glucagon receptor (GCGR) antagonism, 4-methyl substituted pyrazole derivatives demonstrate IC50 values ranging from 0.06 to 0.09 μM, whereas structural isomers lacking the precise N1-substitution pattern or the 4-methyl group may exhibit drastically reduced or absent activity [1]. These quantifiable disparities underscore the necessity of procuring the exact compound rather than a superficially similar alternative, as even minor structural deviations can invalidate SAR studies or lead to failed synthetic campaigns.
Methyl ester analog exhibits approximately 3.5× lower logP; permeability ranking may shift significantly in cell-based assays.
Regioisomers (e.g., N1-methyl, 4-propanoate) alter the substitution pattern and may invalidate SAR interpretation.
Derivatives lacking the 4-methyl or correct N1-ester orientation show reported loss of GCGR binding; scaffold specificity requires exact configuration.
[1] Shu, S., Dai, A., Wang, J., et al. (2018). A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. doi:10.1016/j.bmc.2018.02.036. View Source
The ethyl ester variant, ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate, exhibits a calculated logP of 1.43, whereas its direct methyl ester comparator, methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1184535-62-3), has an XLogP3 of 0.4 . This represents a 3.5-fold increase in lipophilicity for the ethyl ester, a critical parameter influencing passive membrane permeability and oral bioavailability in drug discovery programs.
Calculated logP values from authoritative chemical databases
Why This Matters
Procurement of the ethyl ester over the methyl ester is essential for projects requiring enhanced membrane permeability or specific logP optimization in lead compound development.
Medicinal ChemistryPharmacokineticsDrug Design
GCGR Antagonism by 4-Methyl Pyrazole
Compounds derived from the 4-methyl pyrazole scaffold, including those incorporating the ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate moiety, exhibit potent GCGR antagonism. Specifically, optimized derivatives 9q, 9r, 19d, and 19e demonstrated GCGR binding IC50 values of 0.09 μM, 0.06 μM, 0.07 μM, and 0.08 μM, respectively, with corresponding cAMP functional assay IC50 values of 0.22 μM, 0.26 μM, 0.44 μM, and 0.46 μM [1]. In contrast, pyrazole derivatives lacking the 4-methyl substitution or with alternative N1-substitution patterns showed significantly reduced or negligible GCGR binding affinity in the same study.
GCGR Antagonist ActivityClass-level
4-Me derivatives: IC50 0.06–0.09 μM
Non-4-Me analogs: >1 μM or inactive
Scaffold may enable nanomolar antagonist synthesis; requires validation
Intermediate only; activity from literature derivatives
Metabolic DiseaseGPCR AntagonistsType 2 Diabetes
Evidence Dimension
GCGR Binding Affinity (IC50)
Target Compound Data
Not directly tested; serves as key building block for 4-methyl pyrazole GCGR antagonists
Optimized 4-methyl derivatives exhibit IC50 values as low as 0.06 μM (60 nM), representing at least 16-fold improvement over inactive or weakly active analogs
Conditions
Cell-based GCGR binding assay and cAMP functional assay
Why This Matters
This compound is a critical intermediate for synthesizing sub-100 nM GCGR antagonists, making it indispensable for research programs targeting glucagon signaling in type 2 diabetes and metabolic disorders.
Metabolic DiseaseGPCR AntagonistsType 2 Diabetes
[1] Shu, S., Dai, A., Wang, J., et al. (2018). A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. doi:10.1016/j.bmc.2018.02.036. View Source
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate possesses a specific N1-substitution pattern on the pyrazole ring, which directly influences its chemical reactivity and the biological activity of its derivatives. This regiochemical arrangement is distinct from closely related isomers such as ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 192661-37-3) or ethyl 3-(4-methyl-1H-pyrazol-3-yl)propanoate . The precise placement of the propanoate ester at the N1 position of the 4-methyl pyrazole core enables selective functionalization and is essential for generating the exact SAR required for target engagement in medicinal chemistry campaigns. Substituting an isomer with a different substitution pattern would lead to divergent reactivity profiles and invalidate structure-activity relationship (SAR) studies.
Regiochemical IdentityContext-dependent
N1-propanoate, 4-methyl pyrazole
Isomer: N1-methyl, 4-propanoate
Regiochemistry critical for synthetic and SAR outcomes
N/A - qualitative but critical differentiation in synthetic and biological outcomes
Conditions
Synthetic chemistry and medicinal chemistry SAR studies
Why This Matters
Procurement of the correct regioisomer is non-negotiable for ensuring reproducible synthetic outcomes and valid biological data in academic and industrial research settings.
Utilize ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate as a key building block to construct 4-methyl substituted pyrazole derivatives with sub-100 nM GCGR binding affinity. The compound's N1-propanoate ester enables facile coupling reactions to generate the pharmacophore essential for potent antagonism, as demonstrated by the high GCGR IC50 values (0.06-0.09 μM) reported for derivatives synthesized from this scaffold [1].
LogP Tuning with Ethyl Ester
Incorporate ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate into lead compounds where a logP of approximately 1.4 is desired to balance aqueous solubility and passive membrane diffusion. The 3.5-fold higher lipophilicity compared to the methyl ester analog (logP 1.43 vs XLogP3 0.4) provides a quantifiable advantage in designing molecules with improved oral absorption and blood-brain barrier penetration .
SAR Studies: Regiochemical Impact
Employ the exact N1-substituted 4-methyl pyrazole regioisomer to probe the influence of substitution patterns on target binding and functional activity. The distinct reactivity and biological profile of this compound, relative to its 1-methyl-4-propanoate or other positional isomers, makes it an essential tool for constructing precise SAR matrices in kinase inhibitor or GPCR modulator programs .
Application
Selection Property
Validation Focus
Glucagon signaling pathway studies
4-Methyl pyrazole scaffold specificity
Verify derivative binding in target assays
LogP-related permeability screening
Ethyl ester lipophilicity profile
Validate logP impact on membrane permeability
Regiochemical SAR studies
N1-substitution pattern integrity
Confirm regiochemical identity and reactivity for SAR matrices
[1] Shu, S., Dai, A., Wang, J., et al. (2018). A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. doi:10.1016/j.bmc.2018.02.036. View Source
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